molecular formula C13H7BrClIN2O2S B15220562 4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B15220562
M. Wt: 497.53 g/mol
InChI Key: RXTHGRITZMHLAC-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a complex heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with bromine, chlorine, iodine, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step procedures. One common route includes:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Halogenation: Sequential halogenation steps introduce bromine, chlorine, and iodine atoms at specific positions on the pyrrolo[2,3-c]pyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfonyl group or the pyrrolo[2,3-c]pyridine core.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of halogenated pyrrolo[2,3-c]pyridines on biological systems.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The halogen atoms and the phenylsulfonyl group can interact with molecular targets, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine: Lacks the phenylsulfonyl group, which may affect its reactivity and biological activity.

    4-Bromo-7-chloro-2-iodo-1-(methylsulfonyl)-1H-pyrrolo[2,3-c]pyridine: Contains a methylsulfonyl group instead of a phenylsulfonyl group, potentially altering its properties.

Uniqueness

The presence of the phenylsulfonyl group in 4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine distinguishes it from similar compounds. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C13H7BrClIN2O2S

Molecular Weight

497.53 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-bromo-7-chloro-2-iodopyrrolo[2,3-c]pyridine

InChI

InChI=1S/C13H7BrClIN2O2S/c14-10-7-17-13(15)12-9(10)6-11(16)18(12)21(19,20)8-4-2-1-3-5-8/h1-7H

InChI Key

RXTHGRITZMHLAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C(=NC=C3Br)Cl)I

Origin of Product

United States

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